4-Hydrazino-2-(methylsulfanyl)quinazoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2-(methylsulfanyl)quinazoline typically involves the reaction of anthranilic acid derivatives with hydrazine and methylthiol compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-2-(methylsulfanyl)quinazoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinazoline derivatives, hydrazine derivatives, and substituted quinazolines .
Scientific Research Applications
4-Hydrazino-2-(methylsulfanyl)quinazoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-(methylsulfanyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds with active sites of enzymes, while the methylsulfanyl group can interact with hydrophobic pockets . These interactions can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydrazino-2-(methylsulfanyl)quinazoline include:
- 4-Hydrazinoquinazoline
- 2-(Methylsulfanyl)quinazoline
- 4-Amino-2-(methylsulfanyl)quinazoline
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the hydrazino and methylsulfanyl groups. This unique combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets .
Properties
IUPAC Name |
(2-methylsulfanylquinazolin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-14-9-11-7-5-3-2-4-6(7)8(12-9)13-10/h2-5H,10H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXPZQHDHQSGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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